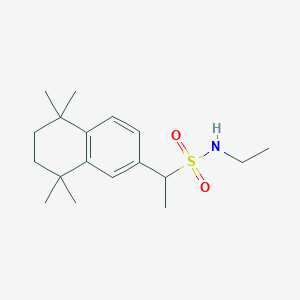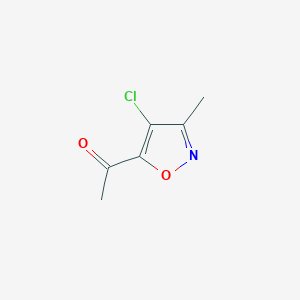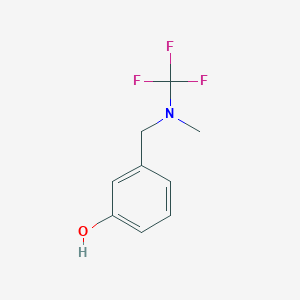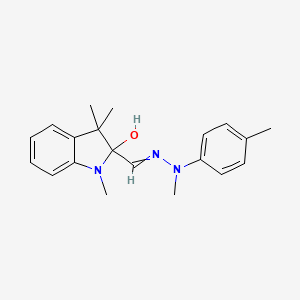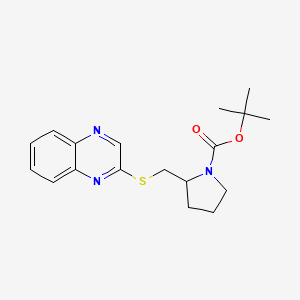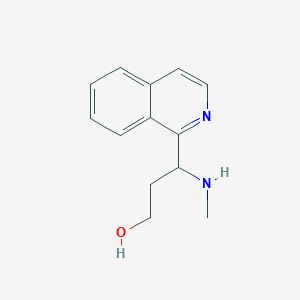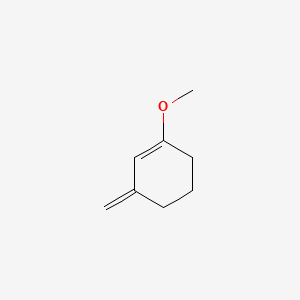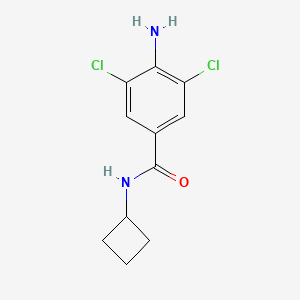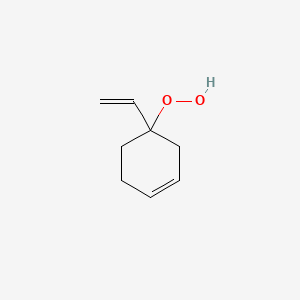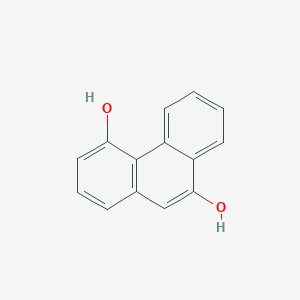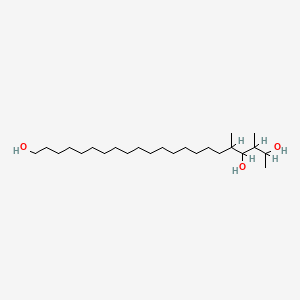
2,4,22-Docosanetriol, 3,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,22-Docosanetriol, 3,5-dimethyl- is an organic compound with the molecular formula C24H50O3. It is a triol, meaning it contains three hydroxyl groups (-OH). The compound is characterized by its long carbon chain and the presence of methyl groups at specific positions, which can influence its chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,22-Docosanetriol, 3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a long-chain alkane or alkene.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Methylation: Introduction of methyl groups at the 3 and 5 positions using methylating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
科学研究应用
2,4,22-Docosanetriol, 3,5-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,22-Docosanetriol, 3,5-dimethyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
相似化合物的比较
2,4,22-Docosanetriol: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-2,4,22-docosanetriol: Another name for the same compound.
18,20-Dimethyl-1,19,21-docosanetriol: A structural isomer with different positions of the hydroxyl groups.
Uniqueness: 2,4,22-Docosanetriol, 3,5-dimethyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
56324-80-2 |
|---|---|
分子式 |
C24H50O3 |
分子量 |
386.7 g/mol |
IUPAC 名称 |
18,20-dimethyldocosane-1,19,21-triol |
InChI |
InChI=1S/C24H50O3/c1-21(24(27)22(2)23(3)26)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25/h21-27H,4-20H2,1-3H3 |
InChI 键 |
WKULPYMWWHVETE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCCCCCCCCCCCCCCO)C(C(C)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


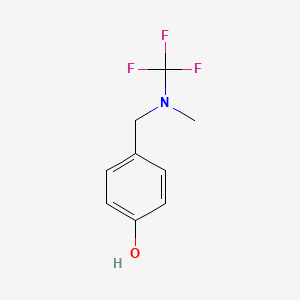
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
